molecular formula C20H11ClFNO3 B2498582 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide CAS No. 886148-90-9

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide

Cat. No.: B2498582
CAS No.: 886148-90-9
M. Wt: 367.76
InChI Key: IADMXWFNOYJJBN-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide is a synthetic compound belonging to the xanthene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide

Uniqueness

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom in its structure, which can influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO3/c21-15-6-3-5-14-18(24)13-9-8-11(10-17(13)26-19(14)15)23-20(25)12-4-1-2-7-16(12)22/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADMXWFNOYJJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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